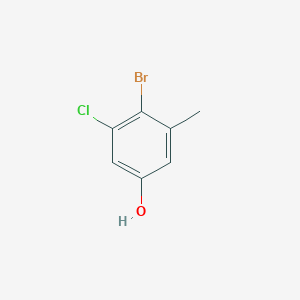

4-Bromo-3-chloro-5-methylphenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-3-chloro-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO/c1-4-2-5(10)3-6(9)7(4)8/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSGKNUHUDYLGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy of 4-Bromo-3-chloro-5-methylphenol

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insights into the molecular structure and bonding of a compound. For this compound, these methods reveal characteristic vibrational modes associated with its specific functional groups and substitution pattern on the aromatic ring.

Fourier Transform Infrared (FT-IR) Analysis

The FT-IR spectrum of a substituted phenol (B47542) is marked by distinct absorption bands corresponding to the vibrations of its constituent parts. In the case of this compound, the spectrum is interpreted based on well-established group frequencies. Aromatic compounds typically exhibit C-H stretching absorptions at around 3030 cm⁻¹ and a series of C=C stretching peaks within the 1450 to 1600 cm⁻¹ range. pressbooks.pub

Key expected absorptions for this compound include:

O-H Stretch: A strong, broad band characteristic of the hydroxyl group, typically found in the 3300-3400 cm⁻¹ region, with its breadth resulting from hydrogen bonding. libretexts.org

C-H Stretch (Aromatic and Methyl): Aromatic C-H stretching vibrations are anticipated as weak to medium bands just above 3000 cm⁻¹, while the asymmetric and symmetric stretching modes of the methyl (CH₃) group appear in the 2950-3050 cm⁻¹ and 2900-2950 cm⁻¹ ranges, respectively.

C=C Stretch (Aromatic): The phenyl ring stretching vibrations typically produce four bands of variable intensity near 1600, 1585, 1500, and 1450 cm⁻¹. thieme-connect.dedavuniversity.org

C-O Stretch: The stretching of the C-O bond of the phenol is expected to produce a strong band in the region of 1260-1200 cm⁻¹.

C-Cl and C-Br Stretches: The vibrations of the carbon-halogen bonds occur at lower frequencies. The C-Cl stretching absorption is typically found in the 830-560 cm⁻¹ range, while the C-Br stretch is expected at even lower wavenumbers, generally between 680-515 cm⁻¹.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy complements FT-IR analysis, as vibrational modes that are weak in IR may be strong in Raman, and vice versa. researchgate.net For this compound, the FT-Raman spectrum would be expected to clearly show the aromatic ring vibrations. The symmetric "ring breathing" mode, which involves the entire ring expanding and contracting, is often a prominent feature in the Raman spectra of substituted benzenes. The C-Cl and C-Br stretches are also readily observable in Raman spectra.

Assignment of Normal Modes and Band Interpretations

The assignment of specific vibrational frequencies to their corresponding normal modes is accomplished by comparing the experimental spectra with data from similar compounds and theoretical calculations. While direct experimental spectra for this compound are not widely published, data from the closely related compound 4-chloro-3-methylphenol (B1668792) provides a strong basis for interpretation. thegoodscentscompany.com The introduction of a bromine atom is predicted to introduce a C-Br vibrational mode and subtly shift the frequencies of adjacent groups.

Table 1: Predicted Vibrational Assignments for this compound This table is based on data for the analogous compound 4-chloro-3-methylphenol and established frequency ranges for specific bonds.

| Frequency Range (cm⁻¹) | Assignment | Vibrational Mode |

| ~3400 (broad) | O-H stretch | ν(OH) |

| 3100-3000 | Aromatic C-H stretch | ν(CH) |

| 3018-2926 | Methyl C-H stretch | ν(CH₃) |

| ~1600, ~1585, ~1500 | Aromatic C=C stretch | ν(C=C) |

| 1489-1469 | Methyl bend (asymmetric) | δₐₛ(CH₃) |

| ~1298 | C-O stretch | ν(C-O) |

| 1290-1050 | C-H in-plane bend | δ(CH) |

| ~728 | Phenyl ring breathing | ν(Ph) |

| 830-560 | C-Cl stretch | ν(C-Cl) |

| 680-515 | C-Br stretch | ν(C-Br) |

ν: stretching; δ: in-plane bending. Data derived from studies on similar phenols. chemicalbook.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and chemical environment of atoms in a molecule.

Proton (¹H) NMR Spectroscopic Studies

The ¹H NMR spectrum of this compound is expected to show distinct signals for the hydroxyl proton, the two remaining aromatic protons, and the methyl protons.

Hydroxyl Proton (-OH): The chemical shift of the phenolic proton can vary significantly (typically 4-7 ppm) depending on solvent, concentration, and temperature, due to its involvement in hydrogen bonding. libretexts.org It often appears as a broad singlet. docbrown.info

Aromatic Protons (Ar-H): With substituents at positions 1, 3, 4, and 5, there are two protons remaining on the aromatic ring at positions 2 and 6. These protons are not chemically equivalent and would be expected to appear as two distinct doublets in the aromatic region (typically 6.5-8.0 ppm). Their specific shifts are influenced by the electronic effects of the neighboring hydroxyl, chloro, bromo, and methyl groups.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would give rise to a single sharp peak, likely in the range of 2.0-2.5 ppm.

Based on data for the analogous 4-chloro-3-methylphenol, where aromatic protons appear at approximately 7.15, 6.69, and 6.60 ppm and the methyl protons at 2.29 ppm, the introduction of bromine at position 4 in this compound would further influence these shifts. chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopic Studies

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, seven distinct signals are expected: six for the aromatic carbons and one for the methyl carbon. Aromatic carbons typically resonate in the 110-160 ppm region. pressbooks.pubyoutube.com

The chemical shifts are heavily influenced by the substituents.

C1 (C-OH): This carbon, bearing the hydroxyl group, is expected to be significantly deshielded, appearing downfield (e.g., >150 ppm).

C3 (C-Cl) and C4 (C-Br): The carbons directly bonded to the electronegative halogen atoms will also have their chemical shifts influenced, though the effect of bromine (the "heavy atom effect") can sometimes lead to an upfield shift compared to what electronegativity alone would suggest.

C5 (C-CH₃): The carbon attached to the methyl group.

C2 and C6 (C-H): The carbons bonded to the remaining ring protons.

Methyl Carbon (-CH₃): This aliphatic carbon will appear significantly upfield, typically in the 15-25 ppm range.

Data for the related 4-chloro-3-methylphenol shows carbon signals at 153.5, 137.5, 129.9, 126.3, 117.9, 114.2, and 20.1 ppm. chemicalbook.com The substitution of hydrogen with bromine at position 4 in the target molecule would most significantly alter the chemical shift of the C4 carbon and its neighbors, C3 and C5.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table provides an estimation based on known substituent effects and data from related compounds like 4-chloro-3-methylphenol and 4-bromophenol. chemicalbook.comchemicalbook.com

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Notes |

| C1 (C-OH) | 150 - 155 | Attached to electronegative oxygen. |

| C2 (C-H) | 115 - 125 | Aromatic CH. |

| C3 (C-Cl) | 130 - 140 | Attached to chlorine. |

| C4 (C-Br) | 110 - 120 | Attached to bromine. |

| C5 (C-CH₃) | 135 - 145 | Attached to methyl group. |

| C6 (C-H) | 115 - 125 | Aromatic CH. |

| -CH₃ | 15 - 25 | Methyl group carbon. |

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Given the substitution pattern on the phenol ring, the orientation of the hydroxyl (-OH) group and the methyl (-CH₃) group can be influenced by steric and electronic effects. Techniques such as the Nuclear Overhauser Effect (NOE) are critical for probing these spatial relationships. wikipedia.org An NOE experiment detects the transfer of nuclear spin polarization through space between nuclei that are in close proximity. wikipedia.orgyoutube.com

For this compound, irradiating the methyl protons (H₃) would be expected to produce an NOE enhancement on the adjacent aromatic proton (H₆) if they are spatially close. The magnitude of this enhancement is inversely proportional to the sixth power of the distance between the nuclei, making it a highly sensitive probe of internuclear distances up to ~5 Å. youtube.com This can help determine the preferred conformation of the molecule in solution.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving the π-electrons of the aromatic ring.

Electronic Absorption Spectra and Spectral Transitions

The UV-Vis spectrum of this compound is expected to show characteristic absorption bands arising from π → π* transitions of the benzene (B151609) ring. The substitution with a hydroxyl group (an auxochrome) and halogen atoms (which also act as auxochromes) shifts these absorptions to longer wavelengths (a bathochromic shift) compared to unsubstituted benzene. For similar substituted phenols, these transitions typically occur in the 270-300 nm range. For instance, the UV spectrum of 4-chlorophenol (B41353) shows a characteristic absorption band around 280 nm. researchgate.net The electronic transitions are influenced by the reduced symmetry of the trisubstituted ring. rsc.org

Interactive Data Table: Representative UV-Vis Absorption Maxima for Substituted Phenols

| Compound | Solvent | λmax (nm) | Transition Type |

| 4-Chlorophenol | Water | ~280 | π → π |

| 4-Bromophenol | Ethanol (B145695) | 274, 282 | π → π |

| 4-Chloro-3-methylphenol | Not Specified | ~285 | π → π |

| This compound (Expected) | Methanol | ~285-295 | π → π |

Note: The value for this compound is an educated estimate based on the electronic effects of its substituents and data from analogous compounds.

Solvatochromic Behavior and Environmental Effects

Solvatochromism is the change in a substance's absorption spectrum when dissolved in different solvents. wikipedia.org This effect is particularly pronounced for compounds like phenols where the polarity of the solvent can influence the energy levels of the electronic ground and excited states through dipole-dipole interactions or hydrogen bonding. rsc.orgwikipedia.org

For this compound, changing the solvent from non-polar (e.g., hexane) to polar (e.g., ethanol or water) is expected to cause a shift in the λmax. The hydroxyl group is capable of hydrogen bonding with polar protic solvents. This interaction can stabilize the ground and excited states differently, often leading to a shift in the absorption maximum. nih.gov While specific studies on this compound are scarce, halogenated phenols generally exhibit solvatochromic behavior. rsc.orgresearchgate.net A shift to longer wavelengths (bathochromic or red shift) is often observed with increasing solvent polarity due to the stabilization of the more polar excited state.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. slideshare.net It is frequently coupled with Gas Chromatography (GC) for the analysis of halogenated phenols. thermofisher.comresearchgate.net

For this compound (C₇H₆BrClO), the molecular ion peak [M]⁺• would be a key feature. Due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit a characteristic cluster of peaks. docbrown.info The primary peaks would be at m/z 220 (for ⁷⁹Br and ³⁵Cl), m/z 222 (for ⁸¹Br and ³⁵Cl, or ⁷⁹Br and ³⁷Cl), and m/z 224 (for ⁸¹Br and ³⁷Cl). The relative intensities of these peaks provide a distinctive signature confirming the presence of one bromine and one chlorine atom.

The fragmentation pattern is also highly informative. Common fragmentation pathways for halogenated aromatic compounds involve the loss of substituents or cleavage of the ring. libretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| m/z (for ³⁵Cl, ⁷⁹Br) | Fragment | Description |

| 220/222/224 | [C₇H₆BrClO]⁺• | Molecular Ion ([M]⁺•) cluster |

| 205/207/209 | [C₆H₃BrClO]⁺• | Loss of methyl radical (•CH₃) |

| 185/187 | [C₇H₆ClO]⁺ | Loss of bromine radical (•Br) |

| 141 | [C₇H₆Br]⁺ | Loss of chlorine radical (•Cl) |

| 125 | [C₆H₂Br]⁺ | Loss of •Cl and •CH₃ |

| 112 | [C₆H₅O]⁺ | Loss of •Br and •Cl |

Note: The table shows the m/z for the most abundant isotopes. Corresponding peaks for other isotopes will also be present.

Methodological Considerations in Spectroscopic Data Interpretation

The accurate elucidation of a chemical structure requires careful and critical interpretation of spectroscopic data.

Multi-Technique Cross-Validation for Structural Determination

Relying on a single spectroscopic technique is often insufficient for unambiguous structure determination. numberanalytics.com A robust approach involves the cross-validation of data from multiple methods. nih.govrsc.org For this compound, the structural hypothesis derived from NMR data must be consistent with the findings from mass spectrometry and UV-Vis spectroscopy.

For example:

MS confirms the molecular formula (C₇H₆BrClO) and the presence of one Br and one Cl atom. acs.org

¹H NMR should show two aromatic protons and a methyl group singlet, with integration values consistent with the formula. The splitting patterns (or lack thereof) confirm the substitution pattern.

¹³C NMR should reveal seven distinct carbon signals, consistent with the proposed structure.

Advanced NMR (NOE) confirms the spatial proximity of specific protons (e.g., between the methyl group and an adjacent aromatic proton), validating the specific isomer.

UV-Vis data should be consistent with a substituted phenol chromophore.

By integrating the complementary information from each of these techniques, a highly confident and validated structural assignment for this compound can be achieved. youtube.com

Approaches for Resolving Discrepancies in Spectroscopic Data

The structural confirmation of this compound relies on a synergistic application of multiple spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. However, initial 1D NMR spectra or mass spectra may present ambiguities that require more sophisticated methods to resolve.

For a molecule like this compound, several factors can complicate spectral interpretation:

NMR Signal Overlap: In the ¹H NMR spectrum, the two aromatic protons, though chemically non-equivalent, may have very similar chemical shifts, leading to overlapping signals that obscure their splitting patterns. youtube.com This makes it difficult to definitively assign the protons and confirm their positions relative to the other substituents.

Complex Coupling: The aromatic protons will exhibit long-range couplings to the methyl protons, and potentially to each other, further complicating the signal multiplicity. youtube.com

Isotopic Effects in Mass Spectrometry: The presence of both bromine and chlorine, each with significant natural isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl), results in a characteristic but complex isotopic pattern for the molecular ion peak. rsc.orgyoutube.comlibretexts.org Misinterpretation of this pattern could lead to an incorrect molecular formula assignment. For instance, the M+ peak will be accompanied by prominent M+2 and M+4 peaks corresponding to the different combinations of the halogen isotopes. libretexts.org

IR Spectrum Ambiguity: While IR spectroscopy can confirm the presence of key functional groups like the hydroxyl (-OH) and the aromatic ring, the absorptions in the fingerprint region (below 1500 cm⁻¹) can be complex and difficult to assign to specific vibrational modes of the substituted ring. libretexts.orgwiley.com

To address these potential discrepancies, a suite of advanced analytical techniques is employed.

Two-Dimensional (2D) NMR Spectroscopy

2D NMR is one of the most powerful tools for resolving structural ambiguities. researchgate.net By spreading the NMR information across two frequency dimensions, it can resolve overlapping signals and reveal connectivity between atoms. youtube.comnumberanalytics.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish correlations between coupled protons. While direct through-bond coupling between the two aromatic protons is not expected due to their separation, it can confirm the long-range coupling to the methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. columbia.edulibretexts.org It provides an unambiguous link between the ¹H and ¹³C spectra, helping to resolve any overlap in the proton spectrum by visualizing the correlations on the more dispersed carbon spectrum. github.io For this compound, it would definitively link each aromatic proton signal to its corresponding carbon signal.

The expected key HMBC correlations for confirming the structure of this compound are summarized in the table below.

| Proton(s) | Expected HMBC Correlation to Carbons |

| Methyl Protons (-CH₃) | C4, C5, C6 |

| Aromatic Proton (H2) | C1, C3, C4, C6 |

| Aromatic Proton (H6) | C1, C2, C4, C5 |

| Hydroxyl Proton (-OH) | C1, C2, C6 |

High-Resolution Mass Spectrometry (HRMS)

While standard MS shows the isotopic pattern, HRMS provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, confirming the molecular formula C₇H₆BrClO and distinguishing it from other potential formulas with a similar nominal mass.

Computational Chemistry

In recent years, computational methods, particularly Density Functional Theory (DFT), have become invaluable for resolving spectroscopic discrepancies. nih.govmdpi.com

Predicting NMR Spectra: By calculating the expected ¹H and ¹³C NMR chemical shifts for the proposed structure of this compound, these theoretical values can be compared against the experimental data. researchgate.netacs.org A strong correlation between the calculated and observed spectra provides powerful evidence for the correctness of the structural assignment. nih.gov This approach is especially useful for assigning specific signals in complex spectra.

A comparison of hypothetical experimental data with DFT-calculated values is presented below.

| Atom | Hypothetical Experimental ¹³C Shift (ppm) | DFT-Calculated ¹³C Shift (ppm) | Deviation (ppm) |

| C1 (-OH) | 152.5 | 152.1 | 0.4 |

| C2 | 118.0 | 117.7 | 0.3 |

| C3 (-Cl) | 133.2 | 133.5 | -0.3 |

| C4 (-Br) | 115.8 | 115.4 | 0.4 |

| C5 (-CH₃) | 139.1 | 138.8 | 0.3 |

| C6 | 124.7 | 124.9 | -0.2 |

| -CH₃ | 20.9 | 20.5 | 0.4 |

Vibrational Frequency Analysis: Computational methods can also predict the vibrational frequencies that correspond to IR absorptions. This can aid in the assignment of complex bands in the fingerprint region of the IR spectrum, adding another layer of structural confirmation. rsc.org

By integrating these advanced spectroscopic and computational approaches, any initial ambiguities in the spectral data for this compound can be systematically resolved. The combination of 2D NMR to establish connectivity, HRMS to confirm elemental composition, and computational chemistry to validate spectral assignments provides a robust and definitive structural elucidation.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on 4-Bromo-3-chloro-5-methylphenol

No specific quantum chemical studies on this compound were found in the reviewed literature. The following subsections outline the standard theoretical investigations that would be necessary to characterize this compound.

Density Functional Theory (DFT) Calculations

No records of Density Functional Theory (DFT) calculations specifically for this compound are present in the available scientific databases. DFT is a powerful computational method used to investigate the electronic structure of many-body systems.

There is no published data on the optimized geometry and equilibrium structure of this compound. Such a study would typically involve computational methods to determine the most stable three-dimensional arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles.

A prediction of the vibrational frequencies and intensities for this compound using computational methods has not been reported. This type of analysis is crucial for interpreting experimental infrared (IR) and Raman spectra, as it allows for the assignment of specific vibrational modes to the observed spectral bands.

A detailed characterization of the electronic structure of this compound is not available in the current body of scientific literature. This would involve the analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding the molecule's reactivity and electronic transitions.

No Natural Bond Orbital (NBO) analysis for this compound has been documented. NBO analysis is a theoretical tool that provides insights into the bonding and electronic delocalization within a molecule by examining charge transfer interactions between filled and vacant orbitals.

There are no available studies on the non-linear optical (NLO) properties of this compound. The investigation of NLO properties, such as polarizability and hyperpolarizability, is essential for assessing a molecule's potential for use in optoelectronic applications.

Ab Initio Molecular Orbital Calculations

Ab initio molecular orbital calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, offer a detailed understanding of the electronic structure and geometry of this compound. masterorganicchemistry.com These calculations can predict various molecular properties, including bond lengths, bond angles, and the effects of substituents on the aromatic ring.

Detailed Research Findings:

Theoretical studies on substituted phenols provide a framework for understanding the structural parameters of this compound. The geometry of the phenol (B47542) ring is influenced by its substituents. The presence of electron-withdrawing halogen atoms (bromine and chlorine) and an electron-donating methyl group alters the electron distribution within the benzene (B151609) ring.

Ab initio calculations on similar substituted phenols have shown that the C-O bond length is typically around 1.36 to 1.38 Å, and the O-H bond length is approximately 0.96 Å. The C-O-H bond angle is generally found to be around 109°. The introduction of halogen atoms can slightly shorten the adjacent C-C bonds in the ring and influence the C-Br and C-Cl bond lengths based on their electronegativity and size. The methyl group, being electron-donating, will also locally affect the geometry.

The electronic properties are also significantly modulated by the substituents. The bromine and chlorine atoms, being electronegative, withdraw electron density from the ring via the inductive effect, while the methyl group donates electron density through hyperconjugation. These competing effects influence the molecule's dipole moment and its reactivity. The hydroxyl group itself is a strong activating group, donating electron density to the ring through resonance.

| Parameter | Typical Calculated Value for Substituted Phenols | Anticipated Influence on this compound |

|---|---|---|

| C-O Bond Length | 1.36 - 1.38 Å | Within this range, influenced by the electronic balance of substituents. |

| O-H Bond Length | ~0.96 Å | Largely unaffected by ring substituents. |

| C-O-H Bond Angle | ~109° | Expected to be close to the tetrahedral angle. |

| Dipole Moment | Variable | A net dipole moment resulting from the vector sum of the individual bond dipoles of OH, CH3, Cl, and Br groups. |

Molecular Dynamics Simulations

Detailed Research Findings:

MD simulations of phenol in aqueous solution have shown that the hydroxyl group forms hydrogen bonds with water molecules, while the aromatic ring exhibits hydrophobic interactions. nih.govnih.gov For this compound, a similar amphiphilic character is expected. The hydroxyl group will act as a hydrogen bond donor and acceptor, anchoring the molecule to a polar solvent shell. The substituted benzene ring, being largely nonpolar, will prefer to be shielded from the aqueous environment.

| Interaction Type | Expected Behavior of this compound | Relevant Moieties |

|---|---|---|

| Hydrogen Bonding | Acts as both a hydrogen bond donor and acceptor. | -OH group |

| Hydrophobic Interactions | The aromatic ring and methyl group will tend to avoid polar environments. | Benzene ring, -CH3 group |

| Halogen Bonding | The bromine and chlorine atoms can act as halogen bond donors. | -Br, -Cl groups |

Theoretical Studies of Isomerism and Tautomerism

Theoretical methods are invaluable for investigating the different isomeric forms of this compound, including tautomers and conformers, and for mapping their relative energies.

Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). For this compound, this would involve the migration of the hydroxyl proton to a carbon atom of the ring, with a corresponding shift in the double bonds.

Detailed Research Findings:

Computational studies, including Density Functional Theory (DFT) calculations, have consistently shown that for phenol and its simple derivatives, the enol (phenolic) form is overwhelmingly more stable than the keto tautomers. libretexts.orglibretexts.org The primary reason for this is the significant stabilization afforded by the aromaticity of the benzene ring in the enol form. libretexts.orglibretexts.orgreddit.com Disrupting this aromaticity to form a non-aromatic or anti-aromatic cyclohexadienone is energetically very costly. The energy difference is typically in the range of 10-15 kcal/mol in favor of the phenolic form. Therefore, it can be confidently predicted that this compound exists almost exclusively as the phenolic tautomer under standard conditions.

| Tautomer | Relative Stability | Key Stabilizing/Destabilizing Factor |

|---|---|---|

| Enol (Phenolic form) | Highly Favored | Aromatic stabilization of the benzene ring. |

| Keto (Cyclohexadienone forms) | Highly Unfavored | Loss of aromaticity. |

Conformational isomerism in this compound arises from rotation around single bonds, primarily the C-O bond of the hydroxyl group and the C-C bond of the methyl group.

Detailed Research Findings:

The rotation of the hydroxyl group relative to the plane of the aromatic ring has a relatively low energy barrier. Theoretical calculations on phenol and substituted phenols suggest this barrier is typically in the range of 3-5 kcal/mol. The most stable conformations usually have the O-H bond lying in the plane of the ring, either pointing towards or away from one of the adjacent substituents. In the case of this compound, the orientation of the O-H group will be influenced by potential weak intramolecular interactions with the neighboring chloro and methyl groups.

Similarly, the rotation of the methyl group around its C-C bond has a very low energy barrier, generally less than 1 kcal/mol, and it is often considered to be freely rotating at room temperature. The energy landscape of this compound would therefore be characterized by several shallow minima corresponding to different orientations of the hydroxyl group, with the interconversion between these conformers being rapid at ambient temperatures.

| Rotation Around Bond | Typical Rotational Energy Barrier (kcal/mol) | Implication for this compound |

|---|---|---|

| C(ring)-OH | 3 - 5 | Rapid interconversion between planar O-H orientations at room temperature. |

| C(ring)-CH3 | < 1 | Essentially free rotation of the methyl group. |

While this compound is not chiral in a typical sense (it lacks a stereocenter), the possibility of atropisomerism could be considered theoretically if rotation around a single bond were sufficiently hindered. Furthermore, its interaction with chiral environments can be modeled.

Detailed Research Findings:

Atropisomerism would require a high barrier to rotation around the C-O bond, which is not expected for this molecule due to the small size of the hydroxyl group. Therefore, stable, isolable atropisomers are not anticipated at room temperature.

However, in a chiral environment, such as the active site of an enzyme or a chiral stationary phase in chromatography, this compound would interact diastereomerically. Theoretical models of chiral recognition often employ docking simulations or high-level quantum mechanical calculations to understand the basis of enantioselectivity. nih.govmdpi.com For a molecule like this compound, a theoretical model of its interaction with a chiral receptor would involve a three-point interaction model. The hydroxyl group (as a hydrogen bond donor/acceptor), the aromatic ring (through π-π stacking or hydrophobic interactions), and the specific halogen or methyl substituents could serve as the interaction points that would differ in their spatial arrangement when binding to a chiral pocket.

Thermochemical and Kinetic Predictions of Reactions Involving this compound

Computational methods can be used to predict the thermodynamics (e.g., enthalpy of reaction) and kinetics (e.g., activation energies) of chemical reactions involving this compound.

Detailed Research Findings:

Theoretical studies on the degradation of halogenated phenols, for example through reaction with hydroxyl radicals in the atmosphere, have shown that the reaction can proceed via addition of the radical to the ring or by hydrogen abstraction from the phenolic hydroxyl group. rsc.org The presence of multiple halogen atoms can influence the reaction pathways and rates. For instance, the C-Br bond is generally weaker than the C-Cl bond, suggesting it could be a more likely site for certain types of degradation reactions. Thermochemical calculations can predict the bond dissociation energies and reaction enthalpies for these various potential degradation pathways. For example, calculations on the halogenation of aromatic compounds show that the Gibbs free energy of the reaction is influenced by the existing substituents on the ring. oup.comnih.govoup.com

| Reaction Type | Predicted Influence of Substituents | Computational Insight |

|---|---|---|

| Electrophilic Aromatic Substitution | The -OH group is the dominant activating and directing group. The halogens deactivate the ring but direct ortho/para. The methyl group provides weak activation. | Calculation of electrostatic potential maps can predict the most likely sites for electrophilic attack. |

| Deprotonation (Acidity) | Electron-withdrawing halogens increase acidity (lower pKa), while the electron-donating methyl group decreases acidity. | Calculation of the Gibbs free energy of deprotonation allows for theoretical pKa prediction. |

| Radical-mediated Degradation | The C-Br bond is weaker than the C-Cl and C-H bonds, potentially being a reactive site. | Calculation of bond dissociation energies can identify the weakest bond and most likely point of initial reaction. |

Solvent Effects on Electronic Structure and Reactivity: A Computational Approach

A comprehensive review of scientific literature and computational chemistry databases reveals a notable absence of specific theoretical investigations into the solvent effects on the electronic structure and reactivity of this compound. While computational studies are a common approach to understanding how the surrounding solvent medium influences molecular properties such as dipole moment, the energy of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors, no dedicated research on this particular compound could be identified.

Typically, such computational studies would employ methods like Density Functional Theory (DFT) in conjunction with a polarizable continuum model (PCM) to simulate the solvent environment. These studies would analyze how the electronic properties and, by extension, the reactivity of this compound are altered in solvents of varying polarity.

Detailed research findings and data tables, which would be generated from these types of computational analyses, are therefore not available for this compound. The specific impact of different solvents on its molecular orbital energies, electrostatic potential, and chemical hardness or softness has not been documented in the accessible scientific literature. Consequently, a detailed discussion supported by data on how solvent choice modulates the reactivity of this compound for specific applications cannot be provided at this time.

Although theoretical studies have been conducted on other substituted phenols, the strict focus of this article on this compound precludes the inclusion of data from related but distinct chemical structures.

Crystallographic Analysis and Solid State Characterization

Hirshfeld Surface Analysis for Intermolecular Interaction Quantification

For example, a Hirshfeld analysis performed on the analogue 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol revealed the following distribution of the most significant contacts: nih.govresearchgate.net

| Intermolecular Contact | Contribution to Crystal Packing |

| H···H | 58.2% |

| C···H/H···C | 18.9% |

| Br···H/H···Br | 11.5% |

| O···H/H···O | 8.3% |

This data indicates that the crystal packing is dominated by van der Waals interactions (H···H and C···H contacts), with a notable contribution from interactions involving the bromine atom. nih.govresearchgate.net A similar analysis for 4-Bromo-3-chloro-5-methylphenol would quantify the specific roles of hydrogen, bromine, and chlorine atoms in the crystal packing.

Polymorphism and Solid-State Phase Transitions

Polymorphism is the ability of a solid material to exist in more than one crystal structure or form. acs.orgeprepare.org Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Substituted phenols are known to exhibit polymorphism. acs.org The specific polymorph obtained can depend on crystallization conditions like solvent, temperature, and pressure. At present, there are no specific studies in the reviewed literature detailing the polymorphism of this compound. Investigating its potential for polymorphism would be a crucial step in fully characterizing its solid-state properties, as different crystal forms could arise from variations in the network of hydrogen and halogen bonds.

Co-crystallization and Host-Guest Systems

While specific experimental studies on the co-crystallization or host-guest chemistry of this compound are not extensively documented in publicly available literature, its molecular structure suggests a strong potential for forming such multi-component crystalline systems. The presence of a hydroxyl group, a bromine atom, a chlorine atom, and a methyl-substituted aromatic ring provides a versatile platform for a variety of non-covalent interactions. wikipedia.org

Co-crystallization:

Co-crystals are multi-component crystals in which different molecular species are held together in a stoichiometric ratio within the same crystal lattice, primarily through non-covalent interactions. acs.orgul.ie The design of co-crystals often relies on the concept of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. rsc.org For this compound, several key interactions could drive co-crystal formation:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor and can also act as an acceptor. This functionality is expected to readily form hydrogen bonds with a wide range of co-formers, such as other phenols, carboxylic acids, and nitrogen-containing compounds like pyridines. rsc.orgnih.gov The formation of phenol-based co-crystals can significantly alter physicochemical properties. nih.govworktribe.com

Halogen Bonding: The bromine and chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with electron-rich atoms like oxygen, nitrogen, or even other halogens. rsc.orgnih.gov These interactions are directional and can play a crucial role in directing the crystal packing. For instance, Br···O, Cl···O, Br···N, and Cl···N synthons are well-established in crystal engineering.

The selection of a suitable co-former is critical for successful co-crystallization. Based on the functional groups present in this compound, potential co-formers could include:

| Co-former Class | Potential Interacting Groups | Expected Supramolecular Synthon |

| Carboxylic Acids | Carboxyl group (-COOH) | O-H···O (phenol-acid) |

| Pyridines | Pyridyl nitrogen | O-H···N (phenol-pyridine) rsc.org |

| Other Phenols | Hydroxyl group (-OH) | O-H···O (phenol-phenol) nih.gov |

| Amides | Carbonyl oxygen, N-H group | O-H···O, N-H···O |

Host-Guest Systems:

Host-guest chemistry involves the formation of a complex where a "host" molecule encapsulates a smaller "guest" molecule. wikipedia.org The interactions in these systems are also non-covalent and can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org

Given its molecular dimensions and functional groups, this compound could potentially act as a "guest" molecule, fitting into the cavities of larger host molecules such as:

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic inner cavity. They are known to form inclusion complexes with a variety of guest molecules, including substituted phenols. imc.ac.at The hydrophobic aromatic ring of this compound could be encapsulated within the cyclodextrin (B1172386) cavity in an aqueous solution.

Calixarenes: These are macrocyclic compounds formed from the condensation of phenols and formaldehyde (B43269). They possess a defined cavity that can accommodate guest molecules. The inclusion of substituted phenols, such as chlorophenols, into calixarene (B151959) hosts has been demonstrated, with selectivity often influenced by factors like solvent and temperature. acs.org

Cucurbiturils: These are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They have a rigid, hydrophobic cavity and two identical carbonyl-fringed portals, making them effective hosts for a variety of guest molecules.

The formation of host-guest complexes can have significant implications for the properties of the guest molecule, including its solubility, stability, and reactivity.

While direct experimental data for this compound in co-crystals or host-guest systems is pending, the principles of supramolecular chemistry and the documented behavior of analogous halogenated phenols provide a strong foundation for predicting its capacity to form these complex and potentially useful solid-state structures. nih.govimc.ac.atacs.org

Advanced Applications in Chemical Synthesis and Materials Science

4-Bromo-3-chloro-5-methylphenol as a Precursor in Complex Organic Synthesis

The reactivity of the aromatic ring and the hydroxyl group of this compound makes it an important starting block for constructing more complex molecular architectures. Phenols are a foundational class of compounds in the chemical industry, serving as precursors for a vast array of products, from pharmaceuticals to plastics. wikipedia.org The presence of two different halogens (bromine and chlorine) on the ring of this compound offers distinct advantages for regioselective modifications, as the carbon-bromine bond is typically more reactive in certain cross-coupling reactions than the carbon-chlorine bond. This differential reactivity allows for sequential, site-selective functionalization, a powerful strategy in multi-step organic synthesis.

Halogenated phenols are critical intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients (APIs). rsc.orgchemimpex.com The phenolic scaffold is a prevalent structural motif in a significant number of FDA-approved drugs. rsc.org The compound this compound serves as a polysubstituted aromatic building block, where its functional groups can be systematically modified to build the complex structures required for biologically active molecules.

For instance, the hydroxyl group can be alkylated or acylated, while the halogen atoms can be replaced or used as handles for carbon-carbon bond formation through reactions like Suzuki, Heck, or Sonogashira coupling. These reactions are fundamental in modern pharmaceutical chemistry for assembling the carbon skeleton of drug candidates. While direct examples for this compound are proprietary or in nascent research, the utility of closely related analogs like 4-bromo-3-methylphenol (B31395) is well-documented. This analog is used in creating intermediates for anti-inflammatory and analgesic drugs, highlighting the potential of such brominated phenolic structures in medicinal chemistry. chemimpex.com The synthesis of derivatives like 4-bromo-3-chloro-5-methylbenzoic acid further underscores the role of this scaffold in producing intermediates where the methyl group is oxidized to a carboxylic acid, a common functional group in pharmaceuticals. oakwoodchemical.comuni.lu

Table 1: Examples of Fine Chemicals Derived from Related Halogenated Phenols

| Precursor | Derivative | Application/Significance |

|---|---|---|

| 4-Bromo-3-methylphenol | Bromo-[2-methyl-4-[2-(t-butyldimethylsilyloxy)ethyloxy]phenyl]bis(triphenylphosphine)nickel(II) | Protected alcohol-functionalized initiator for polymerization. sigmaaldrich.cnottokemi.com |

| 3-Bromotoluene | 3-Bromo-5-methylphenol | Intermediate prepared via a one-pot C-H activation/borylation/oxidation sequence. nih.gov |

| m-Cresol | 4-Chloro-3-methylphenol (B1668792) (Chlorocresol) | Used as an antimicrobial agent and disinfectant. nih.gov |

| This compound | 4-Bromo-3-chloro-5-methylbenzoic acid | Carboxylic acid derivative for further synthesis. oakwoodchemical.comuni.lu |

| This compound | 5-Bromo-4-(3-chloro-5-methylphenyl)-1H-imidazole-2-carbaldehyde | Heterocyclic derivative, indicating use as a complex building block. bldpharm.com |

The phenol (B47542) ring is a core component of many synthetic dyes and specialty chemicals. The reactivity of phenols toward electrophilic aromatic substitution allows for the introduction of chromophoric (color-bearing) and auxochromic (color-enhancing) groups. wikipedia.org Halogenated phenols can be used to produce specialty resins with enhanced properties. For example, they react with aldehydes like formaldehyde (B43269) to form condensation products that possess fire-retardant properties due to the presence of halogen atoms. google.com

Furthermore, the structure of this compound is suitable for serving as a coupler or a diazo component in the synthesis of azo dyes. The hydroxyl and methyl groups can modulate the final color and properties such as lightfastness and solubility. The halogen atoms also influence the electronic properties of the dye molecule, which can lead to shifts in the absorption spectrum and thus the perceived color.

Integration of Halogenated Phenols in Polymer Chemistry and Advanced Materials

The introduction of halogen atoms into polymers is a well-established strategy for modifying material properties. Halogenated phenols like this compound are valuable monomers or additives in polymer science. The primary benefit of incorporating bromine and chlorine is the enhancement of flame retardancy. google.com During combustion, halogenated polymers release halogen radicals that interrupt the radical chain reactions of combustion in the gas phase, thereby quenching the flame.

Beyond flame retardancy, halogenation imparts other desirable characteristics to polymers:

Chemical Inertness: The strong carbon-halogen bonds can increase resistance to chemical attack.

Thermal Stability: Brominated polymers often exhibit better thermal stability compared to their chlorinated counterparts.

High-Performance Coatings: Blending halogenated compounds with other polymers, such as polyolefins, can produce protective coatings with high adhesion and corrosion resistance.

A notable application for related compounds is in the synthesis of calixarenes, which are macrocyclic compounds with a "cup-like" shape used in host-guest chemistry, sensing, and catalysis. For example, 4-bromo-3-methylphenol is a key participant in the total synthesis of 3-methylcalix chemicalbook.comarene, demonstrating the role of such phenols in creating advanced, functional materials. sigmaaldrich.cnottokemi.com Similarly, this compound could be used to synthesize novel calixarenes with tailored cavity sizes and functionalities dictated by the chloro and methyl substituents.

Table 2: Properties Conferred by Halogenation in Polymers

| Property | Mechanism/Reason | Application Example |

|---|---|---|

| Flame Retardancy | Release of halogen radicals that terminate combustion chain reactions. | Fire-safe plastics for electronics, construction, and transportation. |

| Chemical Resistance | Strong C-F, C-Cl, and C-Br bonds enhance molecular stability. | Linings for chemical storage tanks and pipes. google.com |

| Thermal Stability | High bond dissociation energy of carbon-halogen bonds. | High-temperature resistant polymers for demanding applications. |

| Optimized Energy Levels | Introduction of polar bonds into π-conjugated systems. | Organic semiconductors and solar cell acceptor materials. |

Development of Chemical Probes for Molecular Recognition and Interaction Studies

Chemical probes are molecules designed to bind strongly and often irreversibly to a specific biological target, such as a protein or nucleic acid, to study its function or presence. nih.gov This binding event typically generates a detectable signal, such as a change in fluorescence or absorbance. nih.gov The structure of this compound makes it an intriguing scaffold for the development of such probes.

The phenolic hydroxyl group is a key feature, as it can be derivatized to attach a reporter group (e.g., a fluorophore) or a reactive moiety that forms a covalent bond with the target. nih.gov The distinct substitution pattern on the aromatic ring, with its three different substituents, can be exploited for specific molecular recognition. The size, shape, and electronic distribution of the molecule can be finely tuned to fit into the binding pocket of a target enzyme or receptor.

For example, derivatization of the hydroxyl group of chlorinated phenols with a difluoromethyl (CF2H) moiety has been shown to create effective tags for analysis by NMR spectroscopy, allowing for clear discrimination between similar isomers. nih.gov This principle could be applied to this compound to create unique probes for biological or environmental analysis. The halogens themselves can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition and drug design.

Catalysis and Ligand Design Incorporating this compound Scaffolds

The design of ligands that can coordinate with transition metals is a cornerstone of modern catalysis. These ligands are crucial for controlling the reactivity, selectivity, and efficiency of metal catalysts. Phenolic compounds are excellent starting points for ligand synthesis due to the ease with which they can be modified.

The this compound scaffold can be readily converted into more complex ligand structures. A common strategy involves the formylation of the phenol to introduce an aldehyde group, which can then be condensed with an amine to form a Schiff base ligand. nih.gov The resulting salicylaldimine-type ligands are highly effective at coordinating with a variety of metal ions, including iron, manganese, and chromium. nih.gov

The electronic properties of the resulting metal complex, and therefore its catalytic activity, are directly influenced by the substituents on the phenolic ring. In this compound:

The bromo and chloro groups are electron-withdrawing, which can increase the acidity of the metal center, potentially enhancing its catalytic activity in certain reactions like Lewis acid-catalyzed transformations.

The methyl group is electron-donating, which can modulate the electron density at the metal center in the opposite direction.

The steric bulk of the substituents can be used to create specific pockets around the metal center, influencing the stereoselectivity of the catalyzed reaction.

This ability to fine-tune both electronic and steric properties makes this compound and its derivatives attractive candidates for developing bespoke catalysts for challenging chemical transformations.

Analytical Methodologies for Detection and Environmental Monitoring

Chromatographic Techniques for the Analysis of 4-Bromo-3-chloro-5-methylphenol

Chromatographic methods are the cornerstone for the separation and analysis of phenolic compounds from complex environmental samples.

Gas chromatography (GC), particularly when coupled with a mass spectrometer (MS), provides a robust and sensitive platform for the analysis of this compound. The inherent volatility of many phenolic compounds makes them suitable for GC analysis. For enhanced separation and detection, specific GC columns and detector types are employed.

GC analysis can be performed on underivatized phenols using a Flame Ionization Detector (FID). epa.gov However, for complex matrices and trace-level detection, GC-MS is preferred due to its superior selectivity and sensitivity, allowing for the unambiguous identification of the target analyte based on its mass spectrum. nih.govnih.gov The use of dual-column/dual-detector systems can further enhance analytical specificity. epa.gov

A typical GC method for phenols involves an initial oven temperature hold, followed by a temperature ramp to facilitate the separation of compounds with different boiling points. researchgate.net For instance, a method for analyzing a mixture including the structurally similar 4-chloro-3-methylphenol (B1668792) utilized an HP-5MS column with an oven program starting at 35°C, holding for 5 minutes, and then ramping at 8°C/min to 220°C. researchgate.net

Table 1: Example GC Conditions for Phenol (B47542) Analysis

| Parameter | Value |

| Column | HP-5MS (30 m x 0.25 mm x 0.25 µm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temp | 250°C |

| Oven Program | 35°C (5 min), then 8°C/min to 220°C (2 min hold) |

| Detector | FID or Mass Spectrometer |

| Source: Adapted from Agilent Technologies Application Note. researchgate.net |

Effective sample preparation is critical to isolate this compound from the environmental matrix and concentrate it for analysis. The choice of extraction method depends on the sample type (e.g., water, soil, sludge).

Solid Phase Extraction (SPE): This is a common technique for aqueous samples. For the analysis of phenols in drinking water, a sample is passed through an SPE cartridge containing a modified polystyrene-divinylbenzene copolymer. epa.gov The phenols are adsorbed onto the solid phase and then eluted with a small volume of an organic solvent like methylene (B1212753) chloride. epa.gov

Liquid-Liquid Extraction (LLE): This classic method involves extracting the analyte from the aqueous phase into an immiscible organic solvent. gnest.org

Homogeneous Liquid-Liquid Extraction (HLLE) and Dispersive Liquid-Liquid Microextraction (DLLME): These are more advanced LLE techniques that offer high enrichment factors. gnest.org In one method for phenols, the analytes are first derivatized and then extracted into acetonitrile (B52724) (HLLE), followed by further concentration into a microvolume of a chlorinated solvent (DLLME). gnest.org

Extraction from Solid Matrices: For soil samples, methods like Soxhlet extraction or automated microextraction by packed sorbents (MEPS) can be employed, often coupled with in-situ derivatization to improve extraction efficiency and analyte stability. epa.govthegoodscentscompany.com

Derivatization is a key step in the analysis of many phenols by GC. It involves chemically modifying the polar hydroxyl group to create a less polar, more volatile, and more thermally stable derivative. gnest.orgphenomenex.com This improves chromatographic peak shape and detection sensitivity. gnest.org

Common derivatization strategies for phenols include:

Acetylation: This is a simple and efficient method where acetic anhydride (B1165640) is used to convert phenols into their acetate (B1210297) esters, typically in an alkaline aqueous solution. gnest.org

Silylation: Silylating reagents, such as N-trimethylsilylimidazole (TMSI) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com This process reduces polarity and boiling point, making the analyte more amenable to GC analysis. phenomenex.com

Pentafluorobenzylation: Using α-bromo-2,3,4,5,6-pentafluorotoluene (PFBBr), phenols are converted to their pentafluorobenzyl ethers. epa.gov These derivatives are highly sensitive to electron capture detection (ECD), allowing for very low detection limits. epa.gov

Dual derivatization, where two different derivatization steps are performed sequentially, can provide additional mass spectral information to confirm the structure of the parent phenol. nih.gov

Electrochemical Sensor Development for Halogenated Phenol Detection

Electrochemical sensors offer a promising alternative to chromatographic methods for the rapid, low-cost, and portable detection of phenolic compounds in situ. nih.govrdworldonline.com These sensors typically work by measuring the current change resulting from the electrochemical oxidation of the phenol at the surface of a modified electrode. rdworldonline.com

The development of these sensors focuses on enhancing sensitivity, selectivity, and stability. rdworldonline.com Modifications to the electrode surface are crucial for improving performance. Materials such as single-wall carbon nanotubes (SWCNTs) and conductive polymers like poly(3,4-ethylenedioxythiophene) (PEDOT) have been used to create composite films on screen-printed carbon electrodes (SPCEs). nih.gov These modifications provide a larger surface area and enhanced electron transfer properties, leading to better detection sensitivity for phenols and chlorophenols. nih.gov

While specific sensors for this compound are not widely documented, the principles used for other halogenated phenols are directly applicable. Research has demonstrated the successful detection of phenol, 4-chlorophenol (B41353), 2,4-dichlorophenol, and 2,4,6-trichlorophenol (B30397) using these modified electrodes. nih.gov Multienzyme electrochemical arrays have also been developed for the simultaneous determination of various phenols. nih.gov

Spectroscopic Methods in Quantitative Analysis of this compound

Spectroscopic techniques can be used for the quantitative analysis and structural characterization of this compound.

UV-Vis Spectrophotometry: This method is often used for the quantification of total phenols. It typically involves a colorimetric reaction, such as the reaction with 4-aminoantipyrine (B1666024) (4-AAP) in the presence of an oxidizing agent. The resulting colored complex can be measured spectrophotometrically. researchgate.net This method, while useful for screening, lacks the specificity to distinguish between different phenolic compounds.

Vibrational Spectroscopy (FTIR and Raman): Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for structural elucidation. Studies on the closely related 4-chloro-3-methylphenol have utilized these techniques to analyze its vibrational modes. researchgate.net The recorded IR and Raman spectra, supported by theoretical calculations (Density Functional Theory, DFT), allow for the assignment of specific vibrational bands to functional groups within the molecule, confirming its structure. researchgate.net While primarily qualitative, these methods can be adapted for quantitative purposes with appropriate calibration.

Environmental Matrix Analysis and Monitoring Techniques

The monitoring of this compound in the environment involves the application of the analytical methods described above to real-world samples. Due to its potential use as a preservative or biocide, it may be found in various environmental compartments. canada.ca

Analysis of environmental matrices typically requires a combination of robust sample preparation and sensitive detection. For instance, the determination of chlorophenols in soil samples has been achieved using in-situ derivatization followed by automated microextraction and GC-MS analysis. thegoodscentscompany.com For water samples, including drinking water and wastewater, methods based on solid-phase extraction followed by GC-MS are well-established for a wide range of phenolic compounds. epa.govgnest.org

A screening assessment by Environment and Climate Change Canada for the related compound chlorocresol (4-chloro-3-methylphenol) indicated a low frequency of detection in Canadian drinking water and wastewater sludge, suggesting that environmental exposure to this specific compound from current uses is low. canada.ca Similar monitoring approaches would be necessary to assess the environmental presence of this compound.

Environmental Behavior and Degradation Studies

Pathways of Environmental Transformation

The environmental transformation of 4-Bromo-3-chloro-5-methylphenol is expected to occur through a combination of biotic and abiotic processes. These pathways are crucial in determining the persistence and potential impact of the compound in various environmental compartments.

Biotic Degradation:

Microbial degradation is a primary pathway for the breakdown of phenolic compounds in the environment. Studies on related compounds suggest that this compound could be susceptible to microbial attack under both aerobic and anaerobic conditions.

Aerobic Degradation: Under aerobic conditions, bacteria isolated from activated sludge have been shown to degrade chlorinated and methylated phenols. For instance, a Gram-negative strain, S1, was found to metabolize 4-chloro-2-methylphenol (B52076) through an inducible modified ortho-cleavage pathway. nih.gov This process involves the enzymatic cleavage of the aromatic ring. It is plausible that similar microbial consortia could degrade this compound, likely initiating the process with hydroxylation of the aromatic ring, followed by ring cleavage. The presence of both bromine and chlorine substituents may influence the rate and extent of degradation.

Anaerobic Degradation: In anaerobic environments, such as sediments and waterlogged soils, reductive dehalogenation is a key transformation process for halogenated aromatic compounds. Sulfate-reducing consortia enriched from estuarine sediments have demonstrated the ability to degrade 4-chlorophenol (B41353), 4-bromophenol, and 4-iodophenol, with the stoichiometric release of the corresponding halide. nih.gov This suggests that under sulfate-reducing conditions, this compound could undergo sequential removal of its halogen atoms. The relative positions of the bromo, chloro, and methyl groups on the phenol (B47542) ring will influence the susceptibility to reductive dehalogenation.

Abiotic Degradation:

Abiotic processes such as photolysis and hydrolysis can also contribute to the transformation of this compound in the environment.

Photodegradation: Phenolic compounds can undergo photodegradation when exposed to sunlight, particularly in aqueous environments. The presence of halogen substituents can affect the rate of this process. For instance, the ozonation of para-substituted phenolic compounds in the presence of UV irradiation has been shown to be an effective degradation method. researchgate.net While specific data for this compound is unavailable, it is expected to absorb UV light and undergo transformation, potentially leading to dehalogenation and the formation of various intermediates.

Hydrolysis: The carbon-halogen bond in aromatic compounds is generally stable to hydrolysis under typical environmental conditions (neutral pH). However, under more extreme pH conditions or in the presence of specific catalysts, hydrolysis could contribute to the transformation of this compound, leading to the replacement of a halogen atom with a hydroxyl group.

Metabolite Identification and Degradation Product Analysis

The identification of metabolites and degradation products is essential for a complete understanding of the environmental fate and potential toxicity of this compound. While no studies have specifically identified the metabolites of this compound, insights can be drawn from related halophenols.

During the aerobic biodegradation of 4-chloro-2-methylphenol by an activated sludge isolate, a transiently secreted intermediate was identified as 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.gov This indicates that ring cleavage is a key step in the degradation process. For this compound, it is plausible that initial hydroxylation would be followed by ring cleavage, leading to the formation of various aliphatic carboxylic acids which can be further mineralized to carbon dioxide and water.

Under anaerobic conditions, the primary initial degradation products would likely be dehalogenated phenols. For example, reductive debromination would yield 3-chloro-5-methylphenol, while reductive dechlorination would produce 4-bromo-5-methylphenol. Further degradation of these intermediates would then proceed.

The ozonation of para-substituted phenols has been shown to yield p-benzoquinones and substituted catechols. acs.org By analogy, the oxidation of this compound could potentially lead to the formation of corresponding quinone and catechol derivatives.

Adsorption and Sorption Phenomena in Environmental Matrices

The mobility and bioavailability of this compound in the environment are significantly influenced by its adsorption and sorption to soil, sediment, and other organic matter.

The sorption of halogenated phenols to environmental matrices is influenced by several factors, including the properties of the sorbent (e.g., organic carbon content, surface area) and the physicochemical properties of the compound (e.g., hydrophobicity, pKa). nih.govnih.gov

Factors Influencing Sorption:

Hydrophobicity: Halogenated phenols are generally hydrophobic, and their sorption to soil and sediment tends to increase with increasing hydrophobicity. The presence of both bromine and chlorine atoms in this compound suggests a significant hydrophobic character, which would favor its partitioning to organic matter in soil and sediment.

pH: The pKa of a phenolic compound determines its ionization state at a given pH. At pH values above the pKa, the phenol will exist predominantly in its anionic (phenolate) form, which is generally more water-soluble and less sorptive to organic matter than the neutral form. The sorption of halogenated phenols onto biochar has been shown to be significantly affected by pH. nih.govnih.gov

Sorbent Properties: The organic carbon content of soil and sediment is a primary determinant of the sorption of hydrophobic organic compounds. Materials with high organic carbon content, such as biochar, have shown potential for the removal of halogenated phenols from water. nih.govnih.govresearchgate.net The sorption capacity is also related to the surface area of the sorbent. nih.gov

Monitoring and Analysis in Environmental Samples

The detection and quantification of this compound in environmental samples such as water, soil, and sediment are crucial for assessing its distribution and persistence. While specific methods for this compound are not widely documented, established analytical techniques for other phenols are applicable.

Sample Preparation:

Water Samples: For water samples, solid-phase extraction (SPE) is a common technique for concentrating and cleaning up phenolic compounds prior to analysis. csic.es

Soil and Sediment Samples: Extraction from solid matrices typically involves methods such as Soxhlet extraction or ultrasonic extraction, often using a mixture of solvents like acetone (B3395972) and dichloromethane. cloudfront.net

Analytical Techniques:

Gas Chromatography (GC): Gas chromatography coupled with various detectors is a standard method for the analysis of phenols. US EPA Method 8041A describes the analysis of various phenols, including 4-Chloro-3-methylphenol (B1668792), by GC with a flame ionization detector (FID) or, after derivatization, with an electron capture detector (ECD). epa.gov This methodology could be adapted for this compound.

High-Performance Liquid Chromatography (HPLC): HPLC with a diode-array detector (DAD) is another powerful technique for the quantification of substituted phenols. acs.orgcsic.es

Quantitative Structure Activity Relationship Qsar Studies and Cheminformatics

Computational Approaches to Structure-Property Relationships

The investigation of structure-property relationships through computational means involves the use of various methods to model and predict the behavior of chemical compounds. For phenolic compounds, these approaches often focus on their potential as antioxidants or their reactivity in various chemical systems. nih.govresearchgate.net Computational chemistry allows for the calculation of atomic charges and other molecular properties to predict reactivity. researchgate.net

Modern computational methods, such as Density Functional Theory (DFT), are frequently employed to study the structure-activity relationships of phenolic compounds. nih.gov These methods provide insights into structural properties that are crucial for their biological activities. nih.gov For halogenated phenols, QSAR models are developed to predict their toxicity and other biological effects. tandfonline.comtandfonline.com These models are built upon the principle that the biochemical behavior of a molecule is intrinsically linked to its molecular structure and chemical properties. tandfonline.com

Development and Validation of QSAR Models for Halogenated Phenols

The development of robust QSAR models for halogenated phenols is a multi-step process that involves careful selection of data, molecular descriptors, and statistical methods. tandfonline.comuninsubria.it These models are instrumental in assessing and controlling the toxicity of this class of industrial pollutants. tandfonline.comresearchgate.net

The general workflow for creating a QSAR model for halogenated phenols includes:

Data Set Preparation : A dataset of halogenated phenols with known activities (e.g., toxicity) is compiled. This set is typically divided into a training set for model development and a test set for external validation. tandfonline.com

Molecular Descriptor Calculation : A wide array of molecular descriptors, which are numerical representations of molecular properties, are calculated for each compound. sciepub.com These can be categorized as constitutional, topological, geometrical, electronic, and quantum-chemical descriptors. sciepub.comresearchgate.net

Feature Selection : To avoid overfitting and to build a more interpretable model, a subset of the most relevant descriptors is selected using various algorithms. nih.govnih.govresearchgate.net

Model Building : Statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Partial Least Squares (PLS) are used to establish a mathematical relationship between the selected descriptors and the biological activity. researchgate.netunibo.it

Model Validation : The predictive power and robustness of the developed model are rigorously assessed using internal and external validation techniques. uninsubria.itunibo.it

Feature selection is a critical step in QSAR modeling to identify the most influential molecular descriptors while reducing model complexity and the risk of chance correlations. nih.govelsevierpure.com Various algorithms are employed for this purpose, including:

Genetic Algorithms (GA) : Inspired by the process of natural selection, GAs are used to search for optimal subsets of descriptors. nih.govresearchgate.net

Stepwise Regression : This includes forward selection and backward elimination, where descriptors are iteratively added or removed from the model based on their statistical significance. nih.gov

Swarm Intelligence Optimizations : Techniques like ant colony optimization are also utilized in QSAR studies for feature selection. nih.gov

Fisher Score : This is a method used to select features by maximizing the distance between data points from different classes while minimizing the distance within the same class. nih.gov

The analysis of selected descriptors provides insights into the structural features that govern the activity of halogenated phenols. For instance, in studies of brominated flame retardants, descriptors related to molecular dimension and branching were found to correlate positively with toxicity, likely due to their influence on the hydrophobic properties of the molecules. uninsubria.it For halogenated phenols, quantum chemical descriptors calculated using methods like DFT, such as the highest occupied molecular orbital (HOMO) energy, dipole moment, and the sum of halogenated electric charges, have been shown to have good correlations with their acute toxicity. researchgate.net

The table below illustrates some common molecular descriptors used in QSAR studies of halogenated phenols and their potential significance.

| Descriptor Category | Example Descriptors | Potential Significance for Halogenated Phenols |

| Quantum-Chemical | HOMO/LUMO energies, Dipole moment, Atomic charges | Relate to the molecule's reactivity, polarity, and electrostatic interactions. sciepub.comresearchgate.net |

| Topological | Wiener index, Kier & Hall indices | Describe the atomic connectivity and branching of the molecule. |

| Constitutional | Molecular weight, Number of halogen atoms | Basic molecular properties that can influence transport and distribution. uninsubria.it |

| Physicochemical | LogP (octanol-water partition coefficient) | Represents the hydrophobicity of the molecule, which is often crucial for its biological activity. researchgate.net |

This table is a representative example and not exhaustive.

The ultimate goal of a QSAR model is to establish a clear and predictive correlation between the molecular structure of a compound and its biological activity. For halogenated phenols, studies have successfully established such correlations for endpoints like toxicity to aquatic organisms. tandfonline.comresearchgate.net

For example, a QSAR study on the toxicity of halogenated phenols to Tetrahymena pyriformis found a strong correlation between toxicity and a combination of the octanol-water partition coefficient (logP) and several quantum chemical descriptors. researchgate.net This indicates that both the hydrophobicity and the electronic properties of these molecules are key determinants of their toxicity. The presence and position of halogen atoms significantly influence these properties. The electron-withdrawing nature of chlorine and bromine atoms can affect the acidity of the phenolic hydroxyl group and the charge distribution across the aromatic ring, which in turn impacts the molecule's interaction with biological targets. researchgate.net

The following table presents a hypothetical correlation between structural features of halogenated phenols and their predicted toxicity, based on general findings from QSAR studies.

| Structural Feature | Predicted Impact on Toxicity | Rationale |

| Increasing number of halogen substituents | Generally increases | Enhances hydrophobicity and potential for bioaccumulation. uninsubria.it |

| Position of halogen atoms | Varies | Affects electronic properties and steric hindrance, influencing interactions with biological macromolecules. researchgate.net |

| Presence of a methyl group | Can either increase or decrease | May affect metabolism and steric interactions at the target site. |

This table provides a generalized overview based on established QSAR principles for halogenated compounds.

In Silico Screening and Predictive Modeling in Chemical Research

In silico screening, also known as virtual screening, is a computational technique used in the early stages of drug discovery and chemical assessment to search large libraries of compounds for those that are most likely to possess a desired biological activity. nih.govnih.gov For a compound like 4-Bromo-3-chloro-5-methylphenol, which belongs to the class of halogenated phenols, predictive modeling can be used to estimate its potential toxicity, metabolic fate, or other biological activities based on established QSAR models for this chemical class. nih.gov

The process of in silico screening for a novel or un-tested compound would involve:

Generating the 3D structure of the molecule.

Calculating a range of molecular descriptors for the structure.

Inputting these descriptors into a validated QSAR model for a specific endpoint (e.g., toxicity, receptor binding).

The model then provides a predicted activity for the compound.

This approach allows for the prioritization of chemicals for further experimental testing, reducing the reliance on animal testing and accelerating the pace of research. nih.gov Predictive models can also guide the design of new, safer chemicals by identifying structural features associated with undesirable properties. tandfonline.com

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 4-Bromo-3-chloro-5-methylphenol to achieve high purity and yield?

Methodological Answer: Key variables include halogenation sequence, reaction temperature, and catalyst selection. For example, bromination of meta-cresol derivatives often requires controlled electrophilic substitution. A study using 3-methylphenol as a precursor achieved 80% yield of a brominated analog after 48 hours at ambient temperature using HBr and a catalytic acid . To minimize side reactions (e.g., dihalogenation), stoichiometric ratios of brominating agents (e.g., NBS or Br₂) and temperature gradients should be systematically tested. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for isolating >95% pure product .

Q. What analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. For example, aromatic protons in bromo- and chloro-substituted regions show distinct splitting (e.g., doublets for adjacent halogens) .

- HPLC-MS : Reversed-phase HPLC (C18 column, methanol/water) coupled with mass spectrometry verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 221–225 for C₇H₆BrClO) and detects trace impurities .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and intermolecular interactions (e.g., Br···O halogen bonding), critical for understanding solid-state behavior .

Advanced Research Questions

Q. How do competing substituents (Br, Cl, CH₃) influence regioselectivity in electrophilic aromatic substitution reactions involving this compound?